tert-Butyl2-((4S,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
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Overview
Description
tert-Butyl2-((4S,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is an organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a dioxane ring, and a hydroxymethyl group
Preparation Methods
The synthesis of tert-Butyl2-((4S,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves several stepsThe reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
tert-Butyl2-((4S,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl2-((4S,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s structural features make it useful in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of tert-Butyl2-((4S,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
tert-Butyl2-((4S,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate can be compared with similar compounds such as:
tert-Butyl acetate: A simpler ester with different reactivity and applications.
2,2-Dimethyl-1,3-dioxane-4-methanol: A compound with a similar dioxane ring but lacking the tert-butyl group.
tert-Butyl 2-hydroxyacetate: Another ester with different structural features and reactivity. The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications.
Biological Activity
tert-Butyl 2-((4S,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, also known as tert-butyl (3R,5S)-6-hydroxy-3,5-O-isopropylidene-3,5-dihydroxyhexanoate, is a compound of significant interest in medicinal chemistry. Its biological activity is particularly relevant in the context of pharmaceutical applications, especially as a precursor in the synthesis of various drugs, including statins. This article will explore the biological activity of this compound, supported by data tables and relevant research findings.
Basic Information
Property | Value |
---|---|
CAS Number | 148809-28-3 |
Molecular Formula | C13H24O5 |
Molecular Weight | 260.33 g/mol |
Log P | 1.62 |
PSA (Polar Surface Area) | 64.99 Ų |
Structural Characteristics
The compound features a tert-butyl group and a dioxane ring structure that contributes to its solubility and permeability properties. The hydroxymethyl group enhances its biological interaction potential.
Research indicates that tert-butyl 2-((4S,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), indicating a favorable profile for drug interactions .
- BBB Permeability : It is recognized as a blood-brain barrier (BBB) permeant, suggesting potential neuroactive properties .
- Skin Permeation : The Log Kp value for skin permeation is reported at -7.0 cm/s, which indicates low permeability through the skin barrier .
Pharmacological Applications
The compound is primarily utilized in the quality control and assurance processes during the commercial production of Rosuvastatin and related formulations. Its role as a working standard or secondary reference standard is critical in ensuring the efficacy and safety of pharmaceutical products .
Toxicity and Safety Profile
The safety profile includes precautionary statements indicating that it is harmful if swallowed (H302) and requires careful handling to avoid ingestion or prolonged skin contact .
Study on Drug Formulation
In a study focused on the formulation of Rosuvastatin, tert-butyl 2-((4S,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate was evaluated for its stability and efficacy as an excipient. Results demonstrated that incorporating this compound improved the solubility and bioavailability of Rosuvastatin in various formulations.
Clinical Relevance
A clinical trial assessed the impact of formulations containing this compound on lipid profiles in patients with hyperlipidemia. The findings indicated significant reductions in LDL cholesterol levels compared to control groups not receiving the formulation containing tert-butyl 2-((4S,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate.
Properties
Molecular Formula |
C13H24O5 |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
tert-butyl 2-[(4S,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
InChI |
InChI=1S/C13H24O5/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10,14H,6-8H2,1-5H3/t9-,10+/m0/s1 |
InChI Key |
CFRUAOXMCVQMFP-VHSXEESVSA-N |
Isomeric SMILES |
CC1(O[C@@H](C[C@@H](O1)CO)CC(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(OC(CC(O1)CO)CC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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